2-Methyl-2-cyclopenten-1-one

Physical Organic Chemistry Synthetic Methodology Kinetics

2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6) is a six-carbon cyclic α,β-unsaturated ketone characterized by a methyl substituent at the C2 position of the cyclopentenone ring. This compound exhibits a boiling point of 158-161 °C and a density of approximately 0.979 g/mL at 25 °C.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 1120-73-6
Cat. No. B072799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-cyclopenten-1-one
CAS1120-73-6
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CCCC1=O
InChIInChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3
InChIKeyZSBWUNDRDHVNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6): Properties and Industrial Utility of a Substituted Cyclic Enone


2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6) is a six-carbon cyclic α,β-unsaturated ketone characterized by a methyl substituent at the C2 position of the cyclopentenone ring . This compound exhibits a boiling point of 158-161 °C and a density of approximately 0.979 g/mL at 25 °C . Its structural motif—an activated conjugated enone system—renders it a versatile electrophilic building block for Michael additions, Diels-Alder cycloadditions, and stereoselective transformations in complex molecule synthesis . While marketed under various purity grades (commonly ≥98%), its procurement value derives not from intrinsic material uniqueness but from its specific substitution pattern, which imparts measurable differences in reactivity, stereoselectivity, and downstream process compatibility relative to unsubstituted and regioisomeric analogs [1].

Why 2-Methyl-2-cyclopenten-1-one Cannot Be Replaced by Unsubstituted or Regioisomeric Cyclopentenones


The selection of 2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6) over its closest analogs—including 2-cyclopenten-1-one (CAS 930-30-3), 3-methyl-2-cyclopenten-1-one (CAS 2758-18-1), and methylcyclopentenolone (CAS 80-71-7)—is not trivial. The presence and precise location of the methyl group critically modulate the compound's electrophilicity, steric environment, and stereochemical outcomes in key reactions [1]. Unsubstituted 2-cyclopenten-1-one exhibits distinct reaction kinetics and lacks the steric bias necessary for achieving high stereoselectivity in asymmetric transformations [1]. Meanwhile, the 3-methyl regioisomer presents a fundamentally different electrophilic topology and physical property profile (e.g., lower boiling point, different density) that alters purification workflows and reactivity . Furthermore, compounds bearing hydroxyl substitution (e.g., methylcyclopentenolone) are chemically divergent, functioning as solid flavor materials rather than liquid synthetic intermediates, rendering them unsuitable for reactions requiring anhydrous enone electrophiles . The following evidence quantifies the specific, performance-linked consequences of selecting the 2-methyl isomer.

Quantitative Differentiation of 2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6): A Procurement-Focused Evidence Guide


Michael Addition Rate Reduction: Quantified Reactivity Difference vs. Unsubstituted 2-Cyclopenten-1-one

2-Methyl-2-cyclopenten-1-one undergoes Michael-type addition with benzenethiol at a rate reduced by approximately one order of magnitude relative to the unsubstituted parent compound, 2-cyclopenten-1-one [1]. This retardation is attributed to the steric and electronic effects of the 2-methyl substituent on the β-carbon [1].

Physical Organic Chemistry Synthetic Methodology Kinetics Reaction Optimization

Kinetic Stereoselectivity in Conjugate Addition: cis-Selectivity Enables Distinct Adduct Profiles

In the triethylamine-catalyzed addition of benzenethiol, 2-Methyl-2-cyclopenten-1-one reacts under kinetic control to afford the cis adduct as the sole detectable product via a highly stereoselective anti addition process [1]. This contrasts with unsubstituted 2-cyclopenten-1-one, which exhibits different stereochemical outcomes under the same conditions [1]. On prolonged reaction, the system slowly equilibrates to the thermodynamically more stable trans adduct derived from syn addition [1].

Stereoselective Synthesis Asymmetric Catalysis Mechanistic Studies Process Chemistry

Physical Property Differentiation: Boiling Point and Density vs. 3-Methyl Regioisomer

2-Methyl-2-cyclopenten-1-one and its regioisomer 3-methyl-2-cyclopenten-1-one exhibit distinctly different physical properties that affect purification and handling workflows. The 2-methyl isomer has a boiling point of 158-161 °C (at atmospheric pressure) and a density of 0.979 g/mL at 25 °C , whereas the 3-methyl isomer has a boiling point of 74 °C at 15 mmHg and a density of 0.971 g/mL at 25 °C .

Purification Process Engineering Quality Control Physical Chemistry

Pharmaceutical Scaffold Utility: PDE IV Inhibitor Activity Linked to 2-Methyl Substitution Pattern

Derivatives of 2-Methyl-2-cyclopenten-1-one, specifically (±)-3-[3-[(1RS,2RS,4SR)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyanilino]-2-methyl-2-cyclopenten-1-one, have been demonstrated to possess strong phosphodiesterase IV (PDE IV) inhibitory activity with associated bronchodilating and anti-inflammatory effects [1]. This biological activity is contingent upon the 2-methyl substitution pattern on the cyclopentenone core, as the substitution influences the three-dimensional pharmacophore required for target engagement [1].

Medicinal Chemistry Drug Discovery PDE4 Inhibition Inflammation

Sensory Profile Differentiation: Absence of Sweet/Maple Notes vs. Methylcyclopentenolone

Unlike methylcyclopentenolone (CAS 80-71-7), which is widely used in flavor applications for its maple, caramel, and sweet burnt sugar notes, 2-Methyl-2-cyclopenten-1-one is described as having a sweet or floral odor and is not recommended for fragrance use at any level [1]. Methylcyclopentenolone is a solid at room temperature (mp 104-108 °C) and is found primarily as the enol form, whereas 2-Methyl-2-cyclopenten-1-one is a liquid and lacks the characteristic maple-licorice aroma of the hydroxylated analog .

Flavor Chemistry Fragrance Science Sensory Analysis Quality Control

Procurement-Driven Application Scenarios for 2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6)


Stereocontrolled Michael Addition for Chiral Building Block Synthesis

In asymmetric synthesis campaigns requiring predictable stereochemical outcomes, 2-Methyl-2-cyclopenten-1-one serves as a kinetically controlled electrophile that yields exclusively the cis adduct in anti addition processes [1]. This reliability enables chemists to plan multi-step sequences with confidence in the relative stereochemistry of the resulting cyclopentanone intermediates, as documented in the benzenethiol addition model system [1]. The rate retardation relative to unsubstituted 2-cyclopenten-1-one further allows for finer temporal control over reaction progress [1].

PDE IV Inhibitor Lead Optimization and Medicinal Chemistry Campaigns

For pharmaceutical R&D programs targeting phosphodiesterase IV (PDE IV) inhibition for inflammatory diseases, the 2-Methyl-2-cyclopenten-1-one core is an established pharmacophoric element [1]. The derivative (±)-3-[3-[(1RS,2RS,4SR)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyanilino]-2-methyl-2-cyclopenten-1-one has demonstrated strong PDE IV inhibitory activity and bronchodilating/anti-inflammatory properties [1]. Procurement of the parent 2-methyl enone enables medicinal chemists to explore structure-activity relationships (SAR) around this validated scaffold without the confounding variables introduced by regioisomeric substitution patterns.

Diels-Alder Cycloaddition for Bicyclic Framework Construction

As an electron-deficient dienophile, 2-Methyl-2-cyclopenten-1-one participates in Diels-Alder [4+2] cycloadditions with electron-rich dienes such as Danishefsky‘s diene to generate bicyclic ketone frameworks [1]. The presence of the 2-methyl group influences the stereochemical course and reaction rate of these cycloadditions relative to unsubstituted cyclopentenone [1]. This application is particularly valuable in natural product total synthesis and the construction of complex carbocyclic scaffolds.

Physical Property-Dependent Purification and Process Development

Process chemists and chemical engineers selecting intermediates for scale-up should note that 2-Methyl-2-cyclopenten-1-one exhibits a boiling point of 158-161 °C at atmospheric pressure and a density of 0.979 g/mL at 25 °C [1]. These values differ markedly from the 3-methyl regioisomer (bp 74 °C at 15 mmHg; density 0.971 g/mL at 25 °C) [2], impacting distillation parameters, solvent selection for work-up, and storage conditions. The 2-methyl isomer‘s higher boiling point and reduced volatility may be advantageous for reactions requiring elevated temperatures or where volatile loss is a concern.

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